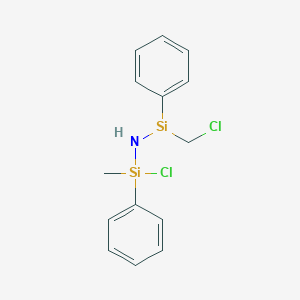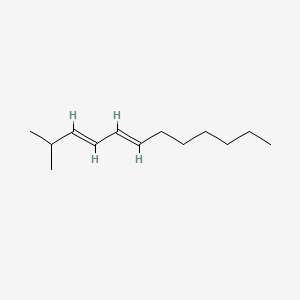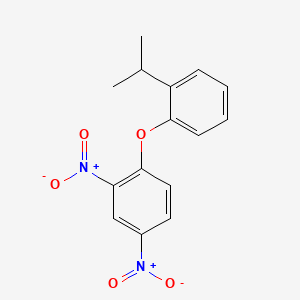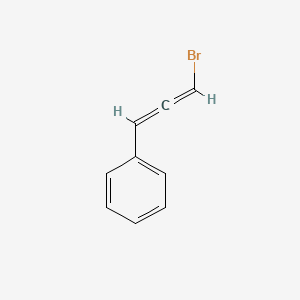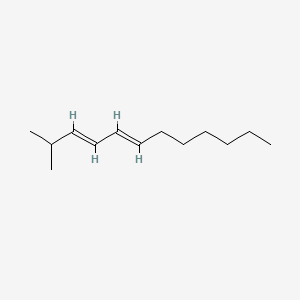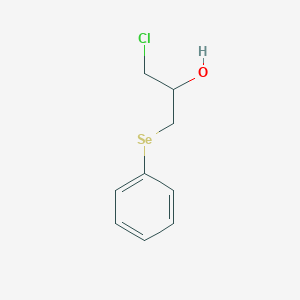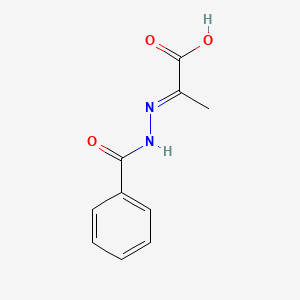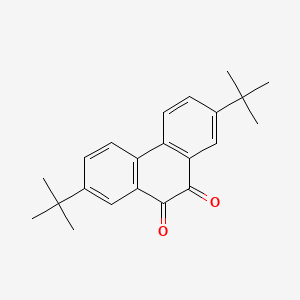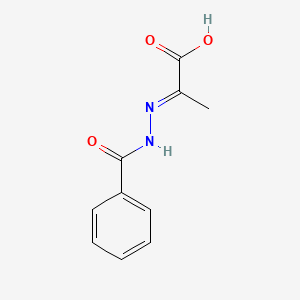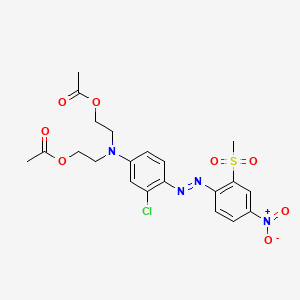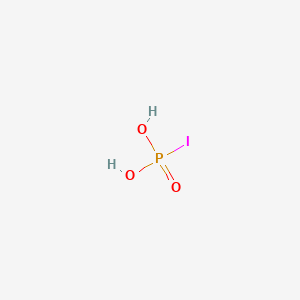
Phosphoriodidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoriodidic acid is a chemical compound that belongs to the family of phosphorus oxoacids It is characterized by the presence of phosphorus and iodine atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoriodidic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus pentoxide with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as:
P2O5+6HI→2H3PO4+2I2
In this reaction, phosphorus pentoxide reacts with hydroiodic acid to produce phosphoric acid and iodine. The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions. The process is optimized to maximize yield and minimize impurities. Industrial methods often employ continuous reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Phosphoriodidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce lower oxidation state phosphorus compounds.
Scientific Research Applications
Phosphoriodidic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoriodidic acid involves its interaction with molecular targets and pathways in biological systems. It can act as a catalyst or inhibitor in various biochemical reactions. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Phosphoriodidic acid can be compared with other similar compounds, such as:
Phosphoric acid: Both compounds contain phosphorus, but phosphoric acid lacks iodine atoms.
Hypophosphorous acid: This compound has a lower oxidation state of phosphorus compared to this compound.
Phosphorous acid: Similar to this compound but with different oxidation states and chemical properties.
This compound is unique due to the presence of iodine atoms, which impart distinct chemical properties and reactivity compared to other phosphorus oxoacids.
Properties
CAS No. |
25757-80-6 |
|---|---|
Molecular Formula |
H2IO3P |
Molecular Weight |
207.892 g/mol |
IUPAC Name |
iodophosphonic acid |
InChI |
InChI=1S/H2IO3P/c1-5(2,3)4/h(H2,2,3,4) |
InChI Key |
UWCWSEMVQFWUHB-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


